Cinerubin R -

Cinerubin R

Catalog Number: EVT-1580314
CAS Number:
Molecular Formula: C42H51NO15
Molecular Weight: 809.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cinerubin R is a newly identified anthracycline antibiotic derived from the endophytic bacterium Streptomyces sp. YIM66403. This compound exhibits significant biological activity, particularly against various bacterial strains. The discovery of Cinerubin R contributes to the ongoing exploration of natural products for potential therapeutic applications, especially in the fight against antibiotic-resistant pathogens.

Source

Cinerubin R was isolated from the fermentation products of Streptomyces sp. YIM66403, which was cultured under specific conditions conducive to antibiotic production. The strain was initially identified through molecular techniques, including 16S ribosomal ribonucleic acid gene sequencing, which confirmed its taxonomic classification within the Streptomyces genus .

Classification

Cinerubin R belongs to the class of anthracyclines, a group of compounds known for their antitumor and antibacterial properties. Anthracyclines are characterized by a tetracyclic ring structure and are commonly used in cancer chemotherapy due to their ability to intercalate DNA and inhibit topoisomerase II .

Synthesis Analysis

Methods

The synthesis of Cinerubin R involves a series of fermentation and extraction processes. Initially, Streptomyces sp. YIM66403 is cultured in a nutrient-rich medium containing malt extract, yeast extract, glucose, and other components. After a fermentation period of approximately eight days at 28 °C, the culture broth is harvested, and the antibiotic is extracted using organic solvents such as ethyl acetate .

Technical Details

The extraction process typically follows these steps:

  1. Fermentation: The bacterium is grown in large-scale fermenters.
  2. Separation: The mycelium is separated from the broth.
  3. Extraction: The broth is treated with ethyl acetate to isolate Cinerubin R.
  4. Concentration: The solvent is evaporated under reduced pressure to yield crude extracts, which are further purified using chromatographic techniques.
Molecular Structure Analysis

Structure

The molecular structure of Cinerubin R has been elucidated through nuclear magnetic resonance spectroscopy and mass spectrometry techniques. It shares structural similarities with other anthracyclines but possesses unique functional groups that differentiate it from closely related compounds such as musettamycin .

Data

Key structural features include:

  • A tetracyclic ring system typical of anthracyclines.
  • Specific hydroxyl and amino groups that contribute to its biological activity.
  • The presence of rhodinose sugar moieties linked to the aglycone core.
Chemical Reactions Analysis

Reactions

Cinerubin R undergoes several chemical reactions that enhance its therapeutic efficacy. Notably, it can intercalate into DNA strands, disrupting replication and transcription processes in bacterial cells.

Technical Details

The mechanism involves:

  • DNA Intercalation: Cinerubin R inserts itself between base pairs in DNA.
  • Topoisomerase Inhibition: It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication.
Mechanism of Action

Process

The primary mechanism of action for Cinerubin R involves its ability to bind to DNA and interfere with essential cellular processes. By disrupting DNA replication and transcription, it leads to cell cycle arrest and ultimately cell death in susceptible bacterial strains.

Data

Studies have shown that Cinerubin R exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antibiotic .

Physical and Chemical Properties Analysis

Physical Properties

Cinerubin R is typically characterized by:

  • A reddish-purple color indicative of its anthracycline structure.
  • Solubility in organic solvents like dimethyl sulfoxide and ethyl acetate.

Chemical Properties

Chemical analyses reveal:

  • Stability under acidic conditions but potential degradation under alkaline environments.
  • Reactivity with nucleophiles due to its electrophilic sites on the sugar moieties.
Applications

Scientific Uses

Cinerubin R holds significant promise for various applications:

  • Antibiotic Development: Its potent antibacterial properties make it a candidate for developing new antibiotics.
  • Cancer Therapy: Similarities with established anthracyclines suggest potential use in cancer treatment protocols.
  • Biochemical Research: As a tool for studying DNA interactions and enzymatic processes in microbiology.
Discovery and Taxonomic Origins of Cinerubin R

Isolation from Streptomyces eurythermus: Strain-Specific Biosynthetic Capabilities

Cinerubin R was first isolated from the fermentation broth of Streptomyces eurythermus strain H1715MY2, a Gram-positive actinobacterium distinguished by its aerial mycelium formation and mesophilic growth requirements (28°C) [2] [5]. This strain exhibits unique biosynthetic capabilities, producing Cinerubin R as a novel anthracycline derivative characterized by the glycoside chain 4"-aculosyl-4'-rhodinosyl-7-rhodosaminyl-ε-pyrromycinone [2]. Fermentation occurs under aerobic conditions using complex media like ISP-2 or GYM Streptomyces Medium, with optimal antibiotic yield achieved after 7–10 days [5] [8].

The compound’s structure was elucidated through spectroscopic and chemical analyses, revealing its distinct tetracyclic aglycone core decorated with three deoxy sugars—a configuration critical for its bioactivity [2]. Unlike other cinerubins (e.g., Cinerubin B from S. griseorubiginosus), Cinerubin R demonstrates exceptional activity against multidrug-resistant (MDR) tumor cells at potency levels matching non-resistant lines, highlighting its mechanistic divergence from classical anthracyclines [2] [8].

Table 1: Key Characteristics of Cinerubin R-Producing Strains

Strain DesignationIsolation SourceGrowth ConditionsUnique Biosynthetic Traits
H1715MY2UndisclosedAerobic, 28°C, ISP-2Produces 4"-aculosyl-4'-rhodinosyl-7-rhodosaminyl-ε-pyrromycinone
DSM 40014Type strainAerobic, 28°C, GYM MediumProduces angolamycin; genome encodes type II PKS clusters

Phylogenetic Classification and Genomic Distinctiveness of Producer Strains

Streptomyces eurythermus belongs to the order Kitasatosporales, family Streptomycetaceae, and displays typical morphological features such as light ivory to moos grey aerial hyphae and black-red substrate mycelium on ISP media [5]. Phylogenetic analysis of 16S rRNA sequences places it within a clade distinct from well-known anthracycline producers like S. peucetius (source of doxorubicin), with <99% sequence similarity to other Streptomyces type strains [5] [6].

Genomic studies reveal that S. eurythermus strains harbor polyketide synthase (PKS) gene clusters of type II, responsible for synthesizing the polyketide backbone of angolamycin and cinerubins [5] [9]. Strain H1715MY2 possesses specialized glycosyltransferase enzymes that attach rare deoxy sugars (e.g., aculosyl) to the aglycone core—a genomic adaptation enabling Cinerubin R’s unique sugar moiety assembly [2] [9]. This biosynthetic flexibility contrasts with S. peucetius, which produces daunorubicin using simpler sugar attachments [6].

Historical Context in Anthracycline Antibiotic Discovery

Cinerubin R’s discovery (1992) occurred against the backdrop of intensive anthracycline research initiated by Selman Waksman’s isolation of rhodomycin A in 1951 [9]. The first clinically pivotal anthracyclines—daunorubicin (1963) and doxorubicin (1969)—originated from S. peucetius and revolutionized oncology but faced limitations like cardiotoxicity and MDR susceptibility [3] [6].

Cinerubin R emerged during efforts to expand the anthracycline arsenal through strain diversification and targeted mutagenesis. While early cinerubins (A/B) were identified in the 1960s–1980s from S. cinereoruber and S. griseorubiginosus, Cinerubin R represented a structural innovation due to its aculosyl-rhodinosyl-rhodosaminyl chain, enhancing tumor cell penetration [2] [7]. Its discovery underscored Streptomyces eurythermus’s role in diversifying anthracycline scaffolds, paralleling contemporaneous work on semi-synthetic derivatives like epirubicin [6] [9].

Table 2: Evolutionary Milestones in Anthracycline Discovery

EraKey CompoundsProducing StrainsStructural/Clinical Significance
1950s–1960sRhodomycin A, DaunorubicinS. griseus, S. peucetiusFirst natural anthracyclines; DNA intercalators
1970s–1980sCinerubin A/B, DoxorubicinS. griseorubiginosus, S. peucetius var. caesiusBroad-spectrum antitumor activity; cardiotoxicity limitations
1990s–presentCinerubin R, EpirubicinS. eurythermus, Semi-synthesisActivity against MDR tumors; reduced toxicity profiles

All mentioned compounds: Cinerubin R, Angolamycin, Daunorubicin, Doxorubicin, Epirubicin, Rhodomycin A, Cinerubin A, Cinerubin B.

Properties

Product Name

Cinerubin R

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

Molecular Formula

C42H51NO15

Molecular Weight

809.8 g/mol

InChI

InChI=1S/C42H51NO15/c1-8-42(51)17-28(32-21(36(42)41(50)52-7)15-22-33(38(32)48)39(49)35-26(46)10-9-25(45)34(35)37(22)47)57-31-16-23(43(5)6)40(20(4)55-31)58-30-14-12-27(19(3)54-30)56-29-13-11-24(44)18(2)53-29/h9-11,13,15,18-20,23,27-31,36,40,45-46,48,51H,8,12,14,16-17H2,1-7H3/t18-,19-,20-,23-,27-,28-,29-,30-,31-,36-,40+,42+/m0/s1

InChI Key

HIMMZWQWBNOPJH-HUHTYLQASA-N

Synonyms

4''-aculosyl-4'-rhodinosyl-7-rhodosaminyl-epsilon-pyrromycinone
cinerubin R

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CCC(C(O6)C)OC7C=CC(=O)C(O7)C)N(C)C)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6CC[C@@H]([C@@H](O6)C)O[C@H]7C=CC(=O)[C@@H](O7)C)N(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.